molecular formula C15H20O3 B1400353 1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-67-8

1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1400353
CAS No.: 1263365-67-8
M. Wt: 248.32 g/mol
InChI Key: IGRIHKAAERSTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a dioxolane ring through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

    Formation of the dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the phenyl ring: The phenyl ring with a tert-butyl substituent can be introduced through a Friedel-Crafts acylation reaction, where the dioxolane derivative reacts with a tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the ethanone linkage:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-propanone: Similar structure but with a propanone linkage instead of ethanone.

    1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-butanone: Similar structure but with a butanone linkage instead of ethanone.

    1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-pentanone: Similar structure but with a pentanone linkage instead of ethanone.

Uniqueness

1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(4-tert-butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-15(2,3)12-6-4-11(5-7-12)13(16)10-14-17-8-9-18-14/h4-7,14H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRIHKAAERSTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.